Enhanced Lipophilicity vs. N‑Methyl Analog for CNS‑Permeable Fragment Design
The target compound exhibits an XLogP3 of –0.2 compared with –1.0 for the closest N‑methyl analogue, 1‑methyl‑4,8‑dioxa‑1,11‑diazaspiro[5.6]dodecane [1][2]. The +0.8 logP unit increase translates to a roughly 6‑fold higher theoretical partition coefficient, which can substantially improve passive transcellular permeability without violating the Lipinski rule‑of‑five upper limit [1][2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = –0.2 |
| Comparator Or Baseline | 1‑Methyl‑4,8‑dioxa‑1,11‑diazaspiro[5.6]dodecane (CAS 2241141‑45‑5); XLogP3 = –1.0 (predicted) |
| Quantified Difference | ΔXLogP3 = +0.8 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); predicted values for comparator from Kuujia.com |
Why This Matters
Higher lipophilicity expands the design space for CNS‑penetrant fragments where a logP near 0 is often optimal for balancing solubility and permeability.
- [1] PubChem Compound Summary CID 137944453 for Tert-butyl 4,8-dioxa-1,11-diazaspiro[5.6]dodecane-1-carboxylate. National Center for Biotechnology Information, 2025. XLogP3‑AA = –0.2. View Source
- [2] Kuujia.com product page for 1‑methyl‑4,8‑dioxa‑1,11‑diazaspiro[5.6]dodecane (CAS 2241141‑45‑5). Predicted XLogP3 = –1, TPSA = 33.7 Ų. View Source
